2,3,4-Trichloro-5-phenylthiophene
Description
2,3,4-Trichloro-5-phenylthiophene is a halogenated aromatic heterocyclic compound featuring a thiophene core substituted with three chlorine atoms at positions 2, 3, and 4, and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in organic electronics, agrochemicals, or pharmaceuticals.
Properties
CAS No. |
35342-76-8 |
|---|---|
Molecular Formula |
C10H5Cl3S |
Molecular Weight |
263.6 g/mol |
IUPAC Name |
2,3,4-trichloro-5-phenylthiophene |
InChI |
InChI=1S/C10H5Cl3S/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
WWVRYPUAHAGYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-phenylthiophene typically involves the chlorination of 5-phenylthiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 2,3,4-Trichloro-5-phenylthiophene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as microwave-assisted synthesis and high-throughput screening of catalysts are also employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the chlorine atoms.
Nucleophilic Substitution: Nucleophiles can attack the carbon atoms bonded to chlorine, leading to substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2,3,4-tribromo-5-phenylthiophene, while nucleophilic substitution with sodium methoxide can produce 2,3,4-trimethoxy-5-phenylthiophene .
Scientific Research Applications
2,3,4-Trichloro-5-phenylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its favorable electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials, including sensors and optoelectronic devices.
Chemical Research: It is employed as a model compound in studies of reaction mechanisms and synthetic methodologies
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-phenylthiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the phenyl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,4-Trimethylthiophene
- Properties :
- Lower molecular weight (compared to chlorinated analogs) due to methyl substituents.
- Reduced chemical reactivity in electrophilic substitution due to electron-donating methyl groups.
- Safety: Requires standard laboratory precautions (e.g., gloves, eye protection) but lacks occupational exposure limits .
- Applications : Primarily used as a precursor in organic synthesis.
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
- Structure : Thiophene substituted with a nitro group, fluorine, and chlorine on the phenyl ring at position 3.
- Properties: Higher molecular weight (257.67 g/mol) due to nitro and halogen substituents. Enhanced electrophilicity from the nitro group, enabling reactivity in coupling reactions. Potential as a building block for pharmaceuticals or dyes .
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
- Structure : Thiophene with a formyl group at position 2 and a trifluoromethoxy-substituted phenyl group at position 4.
- Properties :
- The formyl group (-CHO) introduces polarity, making it reactive in condensation reactions.
- Trifluoromethoxy (-OCF₃) enhances lipophilicity and metabolic stability, relevant in drug design.
- Applications : Used in medicinal chemistry for synthesizing bioactive molecules .
Comparative Data Table
*Estimated based on analogous compounds.
Biological Activity
2,3,4-Trichloro-5-phenylthiophene (TCPT) is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of TCPT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C10H6Cl3S
- Molecular Weight : 281.58 g/mol
- Structure : TCPT consists of a thiophene ring substituted with three chlorine atoms and a phenyl group, which contributes to its unique chemical reactivity and biological properties.
TCPT exhibits various biological activities through several mechanisms:
- Gene Regulation : TCPT has been shown to regulate cellular gene activity, affecting oncogenes such as c-myc and c-fos. It may also repress the promoter of the tumor suppressor gene p53, leading to altered cell cycle regulation by inhibiting CDKN1A, a negative regulator of the cell cycle .
- Inflammatory Response Modulation : The compound targets transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, which can influence immune responses and inflammation .
- Lipid Metabolism Alteration : TCPT interacts with hepatocellular proteins involved in lipid accumulation, leading to increased triglyceride levels in liver cells (steatosis). This effect is mediated through up-regulation of fatty acid synthase (FAS) promoter activity .
- Cell Proliferation and Apoptosis : In studies involving various cancer cell lines, TCPT has been observed to induce apoptosis and inhibit cell proliferation. This suggests potential applications in cancer therapy .
Biological Activity Overview
The biological activities of TCPT can be summarized as follows:
Study 1: Anticancer Activity
A study investigated the effects of TCPT on human liver cancer (HepG2) and cervical cancer (HeLa) cells. The results indicated that TCPT significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 10 µM for both cell lines, highlighting its potential as an anticancer agent .
Study 2: Inflammatory Response
In a model of acute inflammation, TCPT was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed that TCPT significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) compared to controls, suggesting its effectiveness in modulating inflammatory responses .
Study 3: Lipid Accumulation
Research on lipid metabolism revealed that treatment with TCPT led to increased triglyceride levels in cultured hepatocytes. The mechanism was linked to enhanced FAS expression, indicating a potential role in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
